2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid
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Overview
Description
2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid is a complex organic compound with the molecular formula C₁₄H₁₃N₃O₅S and a molecular weight of 335.34 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with hydroxy, diazenyl, and sulfonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid typically involves multiple steps, starting with the preparation of the diazonium salt from the corresponding aniline derivative. This is followed by a coupling reaction with a hydroxybenzoic acid derivative under controlled conditions. The reaction conditions often include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield.
Chemical Reactions Analysis
2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in simpler aromatic compounds.
Substitution: The hydroxy and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid include:
2-Hydroxy-5-phenyl diazenyl benzoic acid: This compound has a similar structure but lacks the sulfonyl group, making it less reactive in certain contexts.
2-Hydroxy-5-Amino-N-(2-carboxy-4-aminophenyl)benzoic Acid: This compound has an amino group instead of the diazenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and applications not found in its analogs.
Properties
Molecular Formula |
C14H13N3O5S |
---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-(methylsulfamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C14H13N3O5S/c1-15-23(21,22)11-5-2-9(3-6-11)16-17-10-4-7-13(18)12(8-10)14(19)20/h2-8,15,18H,1H3,(H,19,20) |
InChI Key |
JNAMWZQUJCLHLA-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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